6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Overview
Description
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di (acetate), also known as 6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione, is a chemical compound with the molecular formula C25H30F2O7 . It is an impurity of Prednisolone .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with 11α,17α,21-trihydroxypregna-1,4-diene-3,20-dione (also known as hydrocortisone). This compound undergoes acetylation at the 21-hydroxy position, sulfonation and elimination at the 11-hydroxy position to form a 9(11)-double bond, and acetylation at the 17α-hydroxy and 3-keto positions to transform the 4-double bond into a 3,5-double bond. The compound then undergoes fluorination at the 6β-position, hydrolysis to remove the 3-acetyl group, and isomerization of the 3,5-double bond back to a 3-keto and 4-double bond. The 6β-fluorine is then isomerized .Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 30 hydrogen atoms, 2 fluorine atoms, and 7 oxygen atoms . The CAS number is 23641-05-6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acetylation, sulfonation, elimination, fluorination, hydrolysis, and isomerization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 480.5 g/mol. It has a melting point of 280-283 °C and a predicted boiling point of 580.9±50.0 °C. The predicted density is 1.33±0.1 g/cm3. It is slightly soluble in DMSO. The compound is solid in form and is white to off-white in color .Scientific Research Applications
Synthesis and Anti-inflammatory Properties
- A study by Toscano et al. (1977) explored the synthesis of various compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, starting from 21-(acetyloxy)-6beta-fluoro-5alpha,11alpha,17-trihydroxypregnane-3,20-dione. They focused on the anti-inflammatory activity of these compounds, finding that some displayed high topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).
Metabolic Pathways and Derivatives
- Another research by Kraan et al. (1993) detailed the synthesis of various 6alpha and 6beta-hydroxylated derivatives of corticosterone, 11-dehydrocorticosterone, and 11-deoxycortisol, contributing to understanding the metabolic pathways of these corticosteroids (Kraan et al., 1993).
Comparative Anti-inflammatory Studies
- Toscano et al. (1977) also conducted a comparative study of the anti-inflammatory activity of various derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione, revealing that while they had topical anti-inflammatory activity, they were less active than halopredone acetate (Toscano et al., 1977).
Radiochemical Syntheses
- Research on radiochemical syntheses of tritiated 6alpha, 9alpha-difluoro cortical hormones was conducted by Wren et al. (1967), contributing to the understanding of synthetic pathways and potential applications of these hormones (Wren et al., 1967).
Mechanism of Action
Target of Action
The primary target of 6alpha,9alpha-Difluoroprednisolone-17-butyrate is the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced in the adrenal cortex. The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, and inflammation .
Mode of Action
6alpha,9alpha-Difluoroprednisolone-17-butyrate interacts with its target, the glucocorticoid receptor, by binding to it. This binding activates the receptor, leading to changes in the transcription of specific genes. The activated glucocorticoid receptor-ligand complex translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This modulation can result in both upregulation and downregulation of gene expression, depending on the specific gene involved.
Biochemical Pathways
The activation of the glucocorticoid receptor by 6alpha,9alpha-Difluoroprednisolone-17-butyrate affects several biochemical pathways. These include pathways involved in immune response, inflammation, and metabolism. For instance, the activation of the glucocorticoid receptor can inhibit the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well absorbed after systemic administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 6alpha,9alpha-Difluoroprednisolone-17-butyrate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor and modulating gene transcription, it suppresses the production of pro-inflammatory cytokines and chemokines, inhibits the proliferation of T cells, and reduces the activity of other immune cells . These effects result in a decrease in inflammation and immune response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6alpha,9alpha-Difluoroprednisolone-17-butyrate. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as age, sex, genetic variations, and the presence of other diseases, can influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJAAIPKDQEPV-MXHGPKCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178314 | |
Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23640-96-2 | |
Record name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23640-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6alpha,11beta)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023640962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (6.ALPHA.,11.BETA.)-6,9-DIFLUORO-11,21-DIHYDROXY-17-(1-OXOBUTOXY)PREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L6C59WTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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